molecular formula C₂₃H₁₉D₆ClN₂O₄ B1153882 3-Chlorobalipramine-d6 Maleate

3-Chlorobalipramine-d6 Maleate

Cat. No.: B1153882
M. Wt: 434.95
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chlorobalipramine-d6 Maleate is a deuterated, isotopically labeled compound used as a standard in research and development. Its molecular formula is C23H19D6ClN2O4, with a molecular weight of 434.95 . As a stable isotope of a chlorinated balipramine derivative, it is structurally related to the tricyclic antidepressant family, particularly imipramine and its analogs . This relationship suggests its primary research value lies in use as an internal standard in quantitative analytical techniques such as mass spectrometry, facilitating the accurate measurement and pharmacokinetic study of non-labeled compounds in complex biological matrices. The incorporation of six deuterium atoms provides a distinct mass difference that is critical for these applications. The maleate salt form enhances the compound's stability and solubility for research purposes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the product specifications for detailed handling and storage guidelines.

Properties

Molecular Formula

C₂₃H₁₉D₆ClN₂O₄

Molecular Weight

434.95

Synonyms

3-Chloro-5-[3-(dimethylamino)propyl]-5H-dibenz[b,f]azepine-d6 ;  3-Chloro-N,N-dimethyl-5H-Dibenz[b,f]azepine-5-propanamine-d6

Origin of Product

United States

Synthetic Methodologies for Deuterated Tricyclic Antidepressant Derivatives

Strategies for Selective Deuteration in Complex Organic Molecules

The precise incorporation of deuterium (B1214612) into complex organic structures requires sophisticated synthetic methods. The goal is to replace specific hydrogen atoms with deuterium without altering the rest of the molecule. The choice of strategy depends on the target molecule's structure, the desired location of the deuterium labels, and the stability of the compound under various reaction conditions.

Regioselective Deuterium Introduction

Regioselectivity—the control of where the deuterium atom is placed—is crucial for targeted modification of a drug's metabolic fate. acs.org Several techniques have been developed to achieve this precision.

One common approach involves the use of directing groups that position a metal catalyst in proximity to a specific C-H bond, facilitating its activation and subsequent exchange with deuterium. Another powerful method is the deuteration of precursor molecules at a specific position, which is then carried through a synthetic sequence to the final product. nih.gov For instance, regioselective labeling of certain aromatic compounds can be achieved through acid-catalyzed exchange reactions, where the electronic properties of the molecule direct the position of deuterium incorporation. nih.gov The synthesis of deuterated estrone (B1671321) metabolites, for example, has been accomplished using deuterated trifluoroacetic acid, demonstrating a straightforward labeling technique. nih.gov

Catalytic Exchange Methodologies

Hydrogen-deuterium (H-D) exchange reactions catalyzed by transition metals are among the most efficient methods for introducing deuterium into organic molecules. researchgate.net These methods often utilize deuterium oxide (D₂O) or deuterium gas (D₂) as an inexpensive and readily available deuterium source. nih.gov

Catalysts based on metals such as iridium, palladium, platinum, and ruthenium are commonly employed. researchgate.netcore.ac.ukresearchgate.net Iridium catalysts, for example, can facilitate the exchange of deuterium from D₂O into both activated and unactivated C-H bonds. researchgate.net Palladium-on-carbon (Pd/C) is another versatile heterogeneous catalyst that can be used for H-D exchange reactions under neutral conditions, often in the presence of D₂O. researchgate.netnih.gov The efficiency and selectivity of these catalytic systems can be influenced by factors such as the solvent, temperature, and the specific ligand coordinated to the metal center. core.ac.uk These reactions are often equilibrium processes, necessitating the use of a large excess of the deuterium source to achieve high levels of isotopic enrichment. acs.orgwikipedia.org

Catalytic Deuteration Strategy Catalyst Deuterium Source Key Features
Homogeneous CatalysisIridium complexes (e.g., Crabtree's catalyst)D₂ gas, D₂OHigh selectivity, mild reaction conditions. researchgate.net
Heterogeneous CatalysisPalladium/Carbon (Pd/C), Platinum/Carbon (Pt/C)D₂O, D₂ gasCatalyst is easily removed, suitable for industrial scale-up. researchgate.netnih.gov
Transfer DeuterationIridium or Ruthenium complexesD₂O, Deuterated alcoholsAvoids the use of high-pressure deuterium gas. core.ac.uk
Photoredox CatalysisOrganic dyes (e.g., 4CzIPN) with a thiol co-catalystD₂OUses visible light, proceeds via a radical pathway. nih.govresearchgate.net

Precursor-Based Deuteration Approaches

This strategy involves the synthesis of the target molecule from starting materials that are already isotopically labeled. This "bottom-up" approach is highly effective for ensuring that deuterium is located exclusively at the desired positions. researchgate.net The synthesis begins with simple, commercially available deuterated precursors, such as iodomethane-d₃ (CD₃I), methanol-d₄ (CD₃OD), or deuterated borohydrides (e.g., NaBD₄). nih.govresearchgate.net

Synthesis of 3-Chlorobalipramine-d6 Maleate (B1232345) and Related Labeled Impurities

3-Chlorobalipramine-d6 Maleate is the deuterated form of Clomipramine, where six hydrogen atoms on the two N-methyl groups of the aminopropyl side chain are replaced with deuterium. This specific labeling is designed to slow down N-demethylation, a primary metabolic pathway for clomipramine, thereby altering its pharmacokinetic properties. nih.gov

Synthetic Pathways to the 3-Chlorobalipramine Core

The core of Clomipramine is the 3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine ring system, also known as 3-chloro-iminodibenzyl. The synthesis of this tricyclic structure is a key process in the production of the final drug.

A common industrial synthesis begins with the chlorination of N-acetyliminodibenzyl. google.com This intermediate is then hydrolyzed to yield the 3-chloro-iminodibenzyl core. The final step in the synthesis of the non-deuterated Clomipramine involves the alkylation of this core. This is typically achieved by reacting 3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine with 3-(dimethylamino)propyl chloride in the presence of a base, such as sodium hydroxide (B78521) or sodium amide, to attach the side chain to the nitrogen atom of the central ring. ijnc.ir

Step Reactants Reagents/Conditions Product
1N-acetyliminodibenzylChlorinating agent (e.g., sulfuryl chloride)N-acetyl-3-chloro-iminodibenzyl google.com
2N-acetyl-3-chloro-iminodibenzylAcid or base hydrolysis3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine
33-chloro-10,11-dihydro-5H-dibenz[b,f]azepine, 3-(dimethylamino)propyl chlorideBase (e.g., NaOH, NaNH₂)Clomipramine (3-Chlorobalipramine) ijnc.ir

Deuteration Protocols for the Target Compound

The introduction of the six deuterium atoms to form 3-Chlorobalipramine-d6 is typically accomplished at a late stage of the synthesis, focusing on the N,N-dimethylamino group of the side chain.

A widely used method involves a two-step sequence:

Demethylation: The tertiary amine of Clomipramine is first converted to a secondary amine (desmethylclomipramine). This can be achieved using various reagents, such as 1-chloroethyl chloroformate (von Braun reaction) followed by hydrolysis.

Reductive Amination with Deuterated Reagents: The resulting desmethylclomipramine (B1197806) is then reacted with formaldehyde-d₂ (CD₂O) in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or formic acid-d₂ (DCOOD) in an Eschweiler-Clarke-type reaction. Alternatively, and more directly for a d6 label, a double N-methylation of the corresponding primary amine (didemethylclomipramine) can be performed using a deuterated methylating agent.

A more direct approach starts with didemethylclomipramine (B1226176) and involves N-methylation using a deuterated methyl source.

Synthesis of the Primary Amine: The synthesis starts with the alkylation of the 3-chloro-iminodibenzyl core with a protected 3-aminopropyl side chain, followed by deprotection to yield didemethylclomipramine.

N-Methylation with Deuterated Reagents: The primary amine is then subjected to reductive amination with two equivalents of formaldehyde-d₂ or alkylated with two equivalents of iodomethane-d₃ (CD₃I). This efficiently installs two trideuteromethyl (-CD₃) groups, yielding the desired 3-Chlorobalipramine-d6. nih.gov

Recent research has also explored novel methods such as light-driven deuteration protocols. For example, a photoredox catalytic system using 4CzIPN and a deuterated silanethiol (B8362989) in the presence of D₂O has been shown to deuterate Clomipramine, offering a milder alternative to traditional methods. researchgate.net

Salt Formation and Characterization in Deuterated Compounds

The formation of a salt, such as a maleate, is a crucial step in the development of many pharmaceutical compounds to improve properties like solubility and stability. For deuterated compounds, the process of salt formation is generally analogous to that of their non-deuterated counterparts. The maleate salt of a basic drug is typically formed by reacting the free base with maleic acid in a suitable solvent. google.com Maleic acid is a common choice for salt formation in the pharmaceutical industry due to its acceptance as a Generally Recognized As Safe (GRAS) substance. mdpi.com

The stability of a maleate salt in a solid dosage form can be significantly influenced by the microenvironmental pH. nih.gov For some basic drug maleate salts, a higher microenvironmental pH can lead to the conversion of the salt back to its free base, which can affect the stability and potency of the drug product. nih.govresearchgate.net Lowering the microenvironmental pH, for instance by adding an acid like citric acid, can enhance the stability of the maleate salt. nih.gov

Characterization of the resulting salt is essential to confirm its identity, purity, and solid-state properties. Techniques such as X-ray diffraction (XRD) are used to identify the crystalline form of the salt. google.com For deuterated compounds, mass spectrometry is a critical tool to determine the level and location of deuterium incorporation. High-resolution mass spectrometry (HRMS) can identify the presence of different isotopologues, while other techniques like molecular rotational resonance (MRR) spectroscopy can differentiate between isotopomers. acs.org

The table below summarizes key aspects of salt formation and characterization for deuterated compounds.

Aspect Description Key Considerations
Salt Formation Reaction of the deuterated free base with an acid (e.g., maleic acid) to form a salt.Choice of acid, solvent system, and reaction conditions to ensure complete salt formation and desired crystalline form. google.commdpi.com
Stability The ability of the salt to remain in its salt form without converting to the free base.Microenvironmental pH is a critical factor; for basic drug maleates, a lower pH can improve stability. nih.govresearchgate.net
Characterization Analytical techniques used to confirm the structure, purity, and physical properties of the deuterated salt.Isotopic purity and distribution are key parameters to be determined using techniques like mass spectrometry and MRR. acs.org

Advancements in Stereoselective Deuteration Techniques for Analogous Structures

Recent advancements in synthetic chemistry have led to the development of sophisticated stereoselective deuteration techniques. These methods are crucial for introducing deuterium at specific chiral centers in a molecule, which is of growing interest for pharmaceutical and analytical applications. researchgate.net The ability to control the stereochemistry of deuterium incorporation can be critical, as different enantiomers of a drug can have vastly different biological activities. ansto.gov.au

One promising area is the use of biocatalysis. Enzymes, particularly those dependent on nicotinamide (B372718) cofactors, can be employed for asymmetric deuteration with high chemo-, stereo-, and isotopic selectivity. researchgate.netmanchester.ac.uk For example, a biocatalytic method using H2 and D2O has been developed to generate and recycle the deuterated cofactor [4-2H]-NADH, which can then be used by various reductases to asymmetrically deuterate a range of organic molecules. researchgate.net Another biocatalytic approach utilizes an α-oxo-amine synthase to produce a variety of α-2H amino acids and esters stereoselectively with D2O as the deuterium source. nih.gov

Catalytic hydrogen transfer using transition metal catalysts is another powerful strategy. Ruthenium complexes have been used for the direct and stereoretentive deuteration of primary amines, achieving high deuterium incorporation at the α-carbon while preserving the original stereochemistry. nih.gov The retention of stereochemistry is attributed to the strong binding of an imine intermediate to the ruthenium catalyst. nih.gov Continuous flow methods using catalysts like Ru/C have also been developed for the site- and stereoselective deuteration of carbohydrates, demonstrating scalability and sustainability. rsc.org

The concept of "deuterium-enabled chiral switching" (DECS) has emerged as a novel application of stereoselective deuteration. acs.org For racemic drugs that readily interconvert between enantiomers, incorporating deuterium at the chiral center can stabilize the individual enantiomers, allowing for their separation and the development of a single, more effective enantiomer as the drug. acs.orgnih.gov

The following table highlights some of the advanced stereoselective deuteration techniques.

Technique Description Key Features
Biocatalysis Use of enzymes to catalyze stereoselective deuteration reactions.High selectivity (chemo-, stereo-, isotopic), mild reaction conditions, environmentally friendly. researchgate.netnih.gov
Transition Metal Catalysis Employment of metal complexes (e.g., Ruthenium) to facilitate stereoselective H/D exchange.Can achieve high stereoretention, applicable to various functional groups. nih.gov
Continuous Flow Deuteration Use of a continuous flow reactor with a solid-supported catalyst for deuteration.Scalable, efficient, and can maintain high selectivity over extended periods. rsc.org
Deuterium-Enabled Chiral Switching (DECS) Stabilization of chiral centers in racemizing compounds through deuteration to enable the isolation of single enantiomers.Allows for the development of chirally pure drugs from previously inseparable racemates. acs.org

Advanced Analytical Applications in Quantitative Bioanalysis

Role of Deuterated Internal Standards in Mass Spectrometry

Deuterated internal standards are synthetic versions of an analyte where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen. This isotopic labeling results in a compound that is chemically identical to the analyte but has a higher molecular weight. This unique characteristic makes them invaluable in mass spectrometry-based quantification.

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the highly accurate and precise quantification of compounds in a sample. The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled internal standard, such as 3-Chlorobalipramine-d6 Maleate (B1232345), to a sample containing the unlabeled analyte of interest (3-Chlorobalipramine).

After the addition and equilibration of the internal standard with the sample, the mixture is analyzed by mass spectrometry. The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal intensity of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be determined with high accuracy. This method is considered a primary ratio method, capable of achieving low measurement uncertainty.

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique widely used in bioanalysis for the quantification of drugs and their metabolites in biological matrices. The use of deuterated internal standards like 3-Chlorobalipramine-d6 Maleate is crucial for the reliability of LC-MS/MS assays.

In an LC-MS/MS workflow, the sample is first subjected to chromatographic separation to isolate the analyte and internal standard from other components in the matrix. Following separation, the compounds are ionized and introduced into the mass spectrometer. The tandem mass spectrometer then performs two stages of mass analysis. In the first stage, the precursor ions of both the analyte and the internal standard are selected. These precursor ions are then fragmented, and in the second stage, specific product ions are monitored. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides a high degree of specificity and significantly reduces background noise.

The deuterated internal standard co-elutes with the analyte during chromatography and experiences similar ionization and fragmentation processes. By calculating the ratio of the analyte's response to the internal standard's response, any variations in sample preparation, injection volume, and instrument response can be effectively normalized, leading to precise and accurate quantification.

Biological samples such as plasma, urine, and tissue homogenates are complex matrices containing numerous endogenous compounds. These co-eluting substances can interfere with the ionization of the analyte in the mass spectrometer's ion source, a phenomenon known as the "matrix effect." Matrix effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification.

Deuterated internal standards are the gold standard for mitigating matrix effects. tandfonline.com Since the deuterated standard is chemically identical to the analyte, it is affected by the matrix in the same way. As both the analyte and the internal standard co-elute from the liquid chromatography column and enter the ion source at the same time, any suppression or enhancement of the signal will affect both compounds to a similar extent. tandfonline.com Consequently, the ratio of their signals remains constant, allowing for accurate quantification even in the presence of significant matrix effects. tandfonline.com

Method Development for this compound as an Internal Standard

The primary goal of chromatographic separation in this context is to separate the analyte and its deuterated internal standard from other matrix components to minimize interference and ensure accurate integration of the chromatographic peaks. A sensitive, rapid, and reproducible liquid chromatography method is essential.

For the analysis of clomipramine and its deuterated internal standard, a reversed-phase high-performance liquid chromatography (HPLC) approach is commonly employed. The following table outlines typical chromatographic conditions based on a published method for Clomipramine-d3. tandfonline.com

ParameterCondition
Chromatographic Column BDS Hypersil C18 (100 mm × 4.6 mm, 5 µm)
Mobile Phase Methanol: Acetonitrile: 10 mM Ammonium Acetate (35:35:30 v/v/v)
Flow Rate Not Specified
Injection Volume Not Specified
Column Temperature Not Specified

This data is based on a method developed for Clomipramine-d3 and is presented as an illustrative example.

This type of reversed-phase separation effectively retains and separates the moderately polar clomipramine from more polar and non-polar interferences in the biological matrix. The use of an organic solvent mixture (methanol and acetonitrile) with a buffered aqueous solution (ammonium acetate) allows for the fine-tuning of the retention and peak shape of the analyte and internal standard.

The high selectivity of tandem mass spectrometry is achieved by monitoring specific precursor-to-product ion transitions, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) transitions. The development of an LC-MS/MS method involves optimizing these transitions for both the analyte and the internal standard to achieve maximum sensitivity and specificity.

The precursor ion is typically the protonated molecule [M+H]⁺ in positive ionization mode. This ion is then fragmented in the collision cell of the mass spectrometer, and a characteristic product ion is selected for monitoring. For 3-Chlorobalipramine and its deuterated internal standard, the following SRM transitions would be monitored. The table below shows the specific transitions for Clomipramine and its d3 analog, which serve as a proxy for what would be developed for this compound. tandfonline.com

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/z
Clomipramine315.286.2
Clomipramine-d3 318.1 89.3
N-desmethyl Clomipramine301.172.1
N-desmethyl Clomipramine-d3304.275.2

This data is based on a method developed for Clomipramine-d3 and its metabolite, and is presented as an illustrative example. tandfonline.com

The selection of these specific transitions ensures that only the compounds of interest are detected, thereby minimizing interference from other substances in the sample and providing a highly selective and sensitive analytical method. The collision energy and other mass spectrometer parameters would be further optimized to maximize the signal intensity for each transition.

Optimization of Sample Preparation Protocols for Analytical Accuracy

The accuracy of quantitative bioanalysis is fundamentally reliant on the meticulous optimization of sample preparation protocols. The primary objective is to efficiently extract the target analytes from complex biological matrices, such as plasma, serum, or urine, while minimizing interferences that can compromise analytical results. Common techniques employed for tricyclic antidepressants and their metabolites include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govwa.gov

The use of this compound as an internal standard is integral to this optimization process. By introducing a known quantity of the deuterated standard at the beginning of the sample preparation workflow, analysts can accurately track and correct for analyte loss at various stages of extraction and handling. This is crucial as issues like protein binding and the non-specific adsorption of analytes to container surfaces can lead to variability in recovery.

Optimization of SPE, a widely used technique for its selectivity, involves several key parameters:

Sorbent Selection: Choosing the appropriate sorbent material (e.g., C18, cation exchange) is critical for retaining the analytes of interest while allowing matrix components to be washed away.

pH Adjustment: The pH of the sample and wash solutions can be manipulated to maximize the retention of the target compounds and enhance the removal of interfering substances.

Elution Solvent: The composition and volume of the elution solvent must be fine-tuned to ensure the complete recovery of the analytes from the SPE cartridge.

Protein precipitation, often performed with acetonitrile, offers a simpler and faster approach but may be less effective at removing matrix components, potentially leading to ion suppression in mass spectrometry-based analyses. nih.gov The co-elution of endogenous materials can interfere with the ionization of the target analyte, underscoring the importance of robust chromatographic separation following sample preparation. The stable isotope-labeled internal standard helps to compensate for these matrix effects, as it is similarly affected by ion suppression or enhancement, thereby ensuring the accuracy of the quantitative data.

Validation of Analytical Methods Employing Deuterated Standards

The validation of bioanalytical methods is a mandatory process to ensure their reliability for the intended application. The use of deuterated internal standards like this compound is a cornerstone of this validation, particularly for methods employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Evaluation of Linearity and Calibration Ranges

Linearity is the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte. nih.gov To establish linearity, a calibration curve is generated by plotting the response ratio (analyte peak area / internal standard peak area) against a series of known analyte concentrations. nih.gov The use of a deuterated internal standard is essential for correcting variability in injection volume and instrument response.

For the analysis of clomipramine and related compounds, calibration curves are typically linear over a wide range of concentrations, demonstrating the method's suitability for therapeutic drug monitoring and pharmacokinetic studies. tandfonline.comnih.gov The International Council for Harmonisation (ICH) guidelines recommend evaluating a minimum of five concentrations to assess linearity. nih.gov

Table 1: Representative Linearity and Calibration Ranges for Tricyclic Antidepressants

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)Analytical Technique
Clomipramine0.500 - 200.000>0.99LC-MS/MS
N-desmethyl Clomipramine0.500 - 200.000>0.99LC-MS/MS
Imipramine (B1671792)5.0 - 1,000.0>0.99UHPLC-Q-TOF-MS
Desipramine (B1205290)5.0 - 250.0>0.99UHPLC-Q-TOF-MS

This table presents typical data from various studies and is for illustrative purposes. nih.govtandfonline.com

Assessment of Precision and Accuracy in Quantitative Analysis

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample, while accuracy indicates the closeness of the measured value to the true value. fda.gov Both are critical for the reliability of a bioanalytical method. These parameters are typically assessed at multiple concentration levels, including the lower limit of quantification (LLOQ), low, medium, and high-quality control (QC) samples.

The inclusion of this compound is paramount for achieving high precision and accuracy. It compensates for systematic and random errors that may occur during sample preparation and analysis. Regulatory guidelines generally require the precision, expressed as the coefficient of variation (%CV), to be within ±15% (±20% at the LLOQ) and the accuracy, expressed as the percentage of the nominal value, to be within 85-115% (80-120% at the LLOQ). cuny.edu

Table 2: Inter-day Precision and Accuracy Data for Imipramine and Desipramine Analysis

AnalyteConcentration (ng/mL)Precision (%CV)Accuracy (%)
Imipramine12.55.0106.6
125.02.697.0
500.03.399.4
Desipramine12.58.4104.9
125.02.095.5
250.02.696.6

This table is a representation of typical validation data for illustrative purposes. nih.gov

Considerations for Analytical Specificity and Robustness

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as metabolites, impurities, or matrix components. nih.gov In LC-MS/MS analysis, specificity is achieved through a combination of chromatographic separation and the selection of specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode. tandfonline.com The use of a stable isotope-labeled internal standard like this compound, which has a distinct mass-to-charge ratio from the unlabeled analyte, further enhances specificity by preventing cross-interference.

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. allmultidisciplinaryjournal.com For an LC-MS/MS method, robustness may be evaluated by varying parameters such as the mobile phase composition, flow rate, and column temperature. A method that consistently meets precision and accuracy criteria under these varied conditions is considered robust.

Application in Monitoring of Related Imipramine Derivatives and Metabolites

Due to its structural similarity to other tricyclic antidepressants, this compound can serve as an effective internal standard for the simultaneous quantification of imipramine and its active metabolite, desipramine, as well as clomipramine and its metabolite, N-desmethylclomipramine. nih.govnih.gov The primary requirement is that the internal standard should co-elute with the analytes of interest and exhibit similar ionization efficiency to effectively compensate for matrix effects and other sources of variability.

The development of a single analytical method capable of measuring multiple tricyclic antidepressants and their metabolites is highly efficient for clinical applications, such as therapeutic drug monitoring. cuny.edunih.gov In such multiplexed assays, a deuterated internal standard for each analyte is ideal; however, a single, structurally similar internal standard can often provide reliable quantification for several related compounds. The use of this compound in this context facilitates the accurate assessment of patient adherence and helps in dose optimization by providing precise measurements of the parent drug and its active metabolites. nih.gov

Mechanistic and Metabolic Research Probes

Elucidating Metabolic Pathways Using Deuterated Compounds

Stable isotope labeling is a cornerstone of modern drug metabolism studies, offering significant advantages in safety and analytical specificity. acs.orgresearchgate.net

The metabolism of tricyclic antidepressants like imipramine (B1671792) and its chlorinated analog, clomipramine, is complex, involving multiple enzymatic pathways. researchgate.netclinpgx.orgclinpgx.org Major routes include N-demethylation to form active metabolites like desipramine (B1205290) or desmethylclomipramine (B1197806), and hydroxylation at various positions on the tricyclic ring system, primarily catalyzed by cytochrome P450 (CYP) enzymes such as CYP1A2, CYP3A4, CYP2C19, and CYP2D6. researchgate.netclinpgx.orgwinona.edu

Using a deuterated analog like 3-Chlorobalipramine-d6 Maleate (B1232345) allows researchers to precisely trace these transformations. nih.gov When administered in an in vitro system (such as human liver microsomes) or in preclinical in vivo models, the labeled compound follows the same metabolic routes as the unlabeled drug. nih.gov However, the resulting metabolites retain the deuterium (B1214612) label, giving them a distinct mass signature. This enables unambiguous tracking and quantification of metabolites like deuterated desmethyl-, didesmethyl-, and hydroxy-metabolites using liquid chromatography-mass spectrometry (LC-MS). aap.org

For example, a study on deuterated imipramine in rats demonstrated that the label could be used to track the extent of N-demethylation and aromatic hydroxylation, revealing the impact of deuteration on the drug's pharmacokinetic profile. nih.gov

Table 1: Major Metabolic Pathways of Imipramine & Clomipramine
Metabolic PathwayPrimary Enzyme(s) InvolvedResulting Metabolite(s)Role of Deuterated Analog
N-DemethylationCYP2C19, CYP1A2, CYP3A4Desmethylclomipramine (active), Desipramine (active)Traces formation of deuterated desmethyl metabolites.
HydroxylationCYP2D62-hydroxy and 8-hydroxy metabolitesTracks formation of deuterated hydroxylated metabolites.
N-OxidationCYP enzymesN-oxide metabolitesAllows differentiation of synthetic N-oxides from metabolic products.
GlucuronidationUGT enzymesGlucuronide conjugates of hydroxy-metabolitesTraces the final excretion pathway of deuterated conjugates.

A significant challenge in metabolomics is distinguishing drug-related metabolites from the vast number of endogenous compounds present in biological samples. researchgate.net Isotopic labeling with compounds like 3-Chlorobalipramine-d6 Maleate provides an elegant solution. aap.org By analyzing samples with mass spectrometry and searching for the characteristic mass shift of the deuterium label, researchers can selectively filter the data to highlight only the drug and its metabolites. researchgate.net

This "isotope cluster" technique is highly effective for discovering previously uncharacterized or low-abundance metabolites. aap.org The unique isotopic pattern of the deuterated compound acts as a clear fingerprint, allowing for confident structural elucidation of novel biotransformation products. scispace.comresearchgate.net

The replacement of a hydrogen atom with a deuterium atom creates a carbon-deuterium (C-D) bond, which is stronger than the corresponding carbon-hydrogen (C-H) bond. nih.gov This difference in bond energy can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction that involves the cleavage of this bond is slowed. nih.govnih.gov

In drug metabolism, if the rate-limiting step of a metabolic reaction catalyzed by a CYP enzyme involves breaking a C-H bond, deuterating that specific position can decrease the rate of metabolism. nih.govplos.orgdntb.gov.ua This principle is a powerful tool for studying enzymatic mechanisms. aap.orgnih.gov By strategically placing deuterium atoms at different positions on a molecule like 3-Chlorobalipramine, researchers can probe which sites are most susceptible to metabolic attack and identify the rate-limiting steps in its biotransformation. plos.orgacs.org For instance, a significant KIE observed upon deuteration of the N-methyl group would suggest that N-demethylation is a key, rate-determining metabolic pathway. nih.gov

Investigating Drug-Target Interactions (Conceptual Framework)

While primarily a tool for metabolic studies, the principles behind using labeled compounds extend to investigating how drugs interact with their biological targets.

Radioligand binding assays are a fundamental technique used to characterize drug-receptor interactions, determining parameters like binding affinity (KD) and receptor density (Bmax). scispace.comnih.gov These assays typically use a ligand that has been labeled with a radioactive isotope, such as tritium (B154650) (³H) or iodine-125 (B85253) (¹²⁵I). oncodesign-services.comrevvity.com

A deuterated compound like this compound is not inherently radioactive. However, it can be used in these assays in two conceptual ways. First, it can serve as a "cold" or unlabeled competitor. oncodesign-services.com In a competition binding experiment, researchers measure the ability of the non-radioactive deuterated compound to displace a known radioligand from its target receptor. nih.gov This allows for the determination of the binding affinity (Ki) of the deuterated analog itself.

Second, the synthesis of a tritiated version of 3-Chlorobalipramine (a molecule containing both deuterium and tritium) would create a powerful research tool. The deuterium would provide a mass shift for metabolic studies, while the tritium would provide the radioactive signal necessary for sensitive receptor binding assays, all within a single molecule. nih.govscispace.com

In in vitro systems such as cell cultures or isolated enzyme preparations, stable isotope-labeled compounds are invaluable for quantitative analysis. nih.gov this compound can be used as an internal standard for the precise quantification of the unlabeled parent drug in complex biological matrices. nih.govchempedia.info By adding a known amount of the deuterated standard to a sample, any variability during sample preparation and analysis by LC-MS can be normalized, leading to highly accurate measurements of the unlabeled drug's concentration.

This accurate quantification is critical for mechanistic studies. For example, researchers could use it to precisely measure the uptake of the drug into cells, determine the inhibition constants (Ki) for specific enzymes or transporters, or quantify receptor occupancy in cultured cells. The chemical and biological properties of the deuterated compound are nearly identical to the unlabeled version, ensuring it behaves as a reliable reference standard in these pharmacological experiments. nih.gov

Table 2: Conceptual Research Applications of this compound
Application AreaTechniqueRole of Deuterated CompoundInformation Gained
Metabolite IdentificationLC-MSTracerIdentification of known and novel metabolic pathways.
Mechanistic EnzymologyIn Vitro Metabolism AssaysProbe for KIEIdentification of rate-limiting steps in metabolism.
Quantitative AnalysisLC-MSInternal StandardAccurate measurement of the unlabeled drug in biological samples.
Receptor BindingCompetition Binding AssayUnlabeled CompetitorDetermination of binding affinity (Ki) for a specific target.

Isotopic Labeling for Understanding Pharmacokinetic Processes in Preclinical Models (Methodology Focus)

Isotopic labeling, particularly with deuterium, is a fundamental technique in preclinical drug development to trace the fate of a drug molecule within a biological system. The substitution of hydrogen atoms with deuterium results in a molecule that is chemically identical to the parent drug but has a higher mass. This mass difference allows for its distinct detection by mass spectrometry, making it an ideal internal standard. While it is understood that this compound serves this purpose for clomipramine, specific studies detailing the methodological nuances of its use in preclinical models are not available.

Application in Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

In typical ADME studies, a deuterated compound like this compound would be used as an internal standard during the analysis of samples from preclinical models. Its role is to correct for variability during sample preparation and analysis, thereby ensuring accurate quantification of the non-labeled drug and its metabolites. However, specific ADME studies that have published their use of this compound, along with corresponding data on absorption rates, tissue distribution, metabolic pathways, and excretion profiles of clomipramine, could not be identified.

Table 1: Representative Data from Preclinical ADME Studies Utilizing a Deuterated Internal Standard (Note: This table is illustrative of the type of data that would be expected from such studies. No specific data for this compound was found.)

Parameter Species Matrix Value
Bioavailability (%) Rat Plasma Data Not Available
Volume of Distribution (L/kg) Mouse Tissue Homogenate Data Not Available
Major Metabolite Identified Rat Urine Data Not Available
Clearance (mL/min/kg) Rat Plasma Data Not Available
4.3.2. Methodological Contributions to Pharmacokinetic Modeling

The precise data generated from studies using stable isotope-labeled internal standards are essential for the development of robust pharmacokinetic models. These models are mathematical representations of the drug's journey through the body and are critical for predicting drug behavior and optimizing dosing regimens. The use of this compound as an internal standard would contribute to the reliability of the data used to build and validate such models for clomipramine. However, publications that specifically attribute the refinement of clomipramine's pharmacokinetic models to the use of this compound are not available.

Table 2: Impact of High-Quality Bioanalytical Data on Pharmacokinetic Model Parameters (Note: This table is a conceptual representation. No specific data linking this compound to pharmacokinetic modeling was found.)

Pharmacokinetic Parameter Contribution of Accurate Data
Absorption Rate Constant (Ka) More precise estimation of absorption speed.
Elimination Rate Constant (Ke) Improved prediction of drug clearance.
Volume of Distribution (Vd) Better understanding of drug distribution in tissues.
Half-life (t½) More accurate prediction of dosing intervals.

Future Research Directions and Methodological Innovations

Integration of 3-Chlorobalipramine-d6 Maleate (B1232345) in High-Throughput Analytical Platforms

The demand for rapid screening of large compound libraries in drug discovery and clinical trial analysis has cemented the role of high-throughput screening (HTS) platforms. The integration of 3-Chlorobalipramine-d6 Maleate into these automated workflows, particularly those utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a critical area of development. Deuterated standards are indispensable in these systems for their ability to compensate for matrix effects and variations in sample preparation and instrument response, ensuring data reliability.

Future work will focus on optimizing LC-MS/MS methods to fully exploit the co-elution of this compound with its non-deuterated analog, Clomipramine. Research can be directed towards developing ultra-fast gradient chromatography methods that maintain chromatographic resolution between the analyte and the internal standard while significantly reducing run times. ijnc.ir The stability and distinct mass shift of the d6-labeled standard make it an ideal candidate for robust, high-throughput quantitative assays in complex biological matrices like plasma and urine.

Table 1: Hypothetical Performance Data for a High-Throughput UPLC-MS/MS Assay

Parameter Value Description
Analyte Clomipramine The target therapeutic agent being quantified.
Internal Standard This compound The deuterated standard used for quantification.
Mass Transition (Analyte) m/z 315.2 → 86.1 The precursor-to-product ion transition monitored for Clomipramine.
Mass Transition (IS) m/z 321.2 → 92.1 The corresponding transition for the d6-labeled internal standard.
Retention Time 1.2 minutes The time at which both compounds elute from the chromatography column.
Total Run Time < 2.0 minutes The total time required for a single sample analysis.

Development of Novel Analytical Standards for Emerging Antidepressant Derivatives

The landscape of antidepressant therapy is continually evolving, with a shift towards compounds targeting novel pathways beyond traditional monoamine systems, such as the glutamatergic and GABAergic systems. nih.govcambridge.org As new antidepressant derivatives are developed and enter clinical trials, there is a concurrent need for high-quality, stable isotope-labeled internal standards to support their bioanalysis. cerilliant.com

The principles applied in the use of this compound can guide the development of new standards for these next-generation drugs. Research efforts will need to focus on the synthesis and certification of deuterated, 13C-labeled, or 15N-labeled analogs of emerging therapeutics. These novel standards will be essential for preclinical pharmacokinetics, clinical bioequivalence studies, and therapeutic drug monitoring, ensuring the safe and effective implementation of new antidepressant treatments. cerilliant.comnih.gov

Computational Chemistry Approaches to Predict Deuteration Effects on Molecular Interactions

Computational chemistry offers powerful tools to predict and understand the subtle effects of isotopic substitution on molecular properties. jstar-research.com Quantum-chemical calculations and molecular dynamics simulations can be employed to model how the replacement of hydrogen with deuterium (B1214612) in this compound affects its structure, hydrogen bonding capabilities, and interactions with its environment. nih.gov

Future research in this area could focus on predicting:

Chromatographic Behavior: Simulating the interaction between the deuterated standard and the stationary phase of a chromatography column to predict any potential isotopic shifts in retention time.

Mass Spectrometric Fragmentation: Using computational models to predict the fragmentation pathways of the deuterated molecule, which can aid in optimizing MS/MS parameters for maximum sensitivity and specificity.

Biological Interactions: While primarily used as an analytical tool, understanding how deuteration might alter interactions with biological targets like metabolizing enzymes or receptors can provide deeper insights into the kinetic isotope effect. nih.gov

These computational approaches can accelerate the development and validation of analytical methods by providing a theoretical foundation for experimental observations. princeton.edu

Table 2: Application of Computational Methods in Deuterated Standard Research

Computational Technique Application Area Predicted Outcome
Density Functional Theory (DFT) Molecular Structure & Energy Calculation of bond lengths, vibrational frequencies, and conformational energies. mdpi.com
Molecular Dynamics (MD) Chromatographic Simulation Prediction of interactions with stationary phase materials and potential retention time shifts.
Ab Initio Calculations Mass Spectrometry Modeling of ionization efficiency and fragmentation pathways to guide MS method development.

Expanding the Application of Deuterated Standards in Translational Research Methodologies

Translational research aims to bridge the gap between basic scientific discoveries and clinical applications. nih.gov Deuterated standards like this compound are fundamental tools in this process, enabling the accurate quantification of drug concentrations in biological samples, which is a cornerstone of pharmacokinetic and pharmacodynamic (PK/PD) modeling.

The application of these standards can be expanded within translational frameworks. For instance, they are crucial for validating new diagnostic or prognostic biomarkers related to antidepressant response. nih.gov In studies using positron emission tomography (PET) to examine receptor occupancy in the brain, deuterated standards are essential for the accurate measurement of plasma drug levels, which must be correlated with imaging data. clinicaltrials.gov As research delves deeper into personalized medicine, the precise data afforded by deuterated internal standards will be indispensable for tailoring antidepressant therapies to individual patient needs, thereby improving efficacy and safety. nih.gov The use of deuterated compounds in clinical studies, such as deutetrabenazine for Huntington's disease, highlights the growing importance of stable isotope labeling in translational medicine. mdpi.com

Q & A

Q. What environmental considerations apply to large-scale synthesis of deuterated maleate derivatives?

  • Methodology : Adopt green chemistry principles , such as biocatalytic routes using engineered microorganisms (e.g., E. coli with optimized maleate synthase pathways) to reduce solvent waste. Compare lifecycle assessments (LCAs) of traditional vs. bio-based synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.